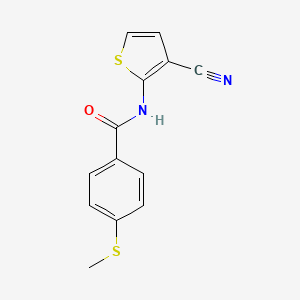

N-(3-cyanothiophen-2-yl)-4-methylsulfanylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

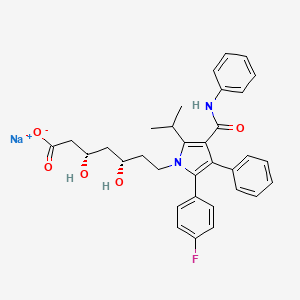

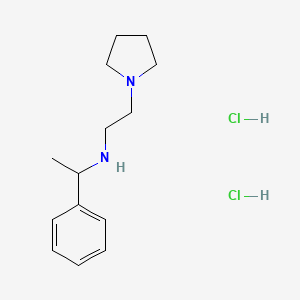

N-(3-cyanothiophen-2-yl)-4-methylsulfanylbenzamide , also known as Compound I , is a novel heterocyclic amide derivative. It was synthesized through a N-acylation reaction by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid . The compound’s molecular formula is C₁₄H₉N₃OS₂ .

Synthesis Analysis

The synthesis of Compound I involves the condensation of the aforementioned reactants. The reaction proceeds through an amide bond formation, resulting in the formation of the target compound. Detailed synthetic procedures and reaction conditions are available in the literature .

Molecular Structure Analysis

- Single Crystal X-ray Crystallography : Reveals the precise three-dimensional arrangement of atoms in the crystal lattice .

Physical And Chemical Properties Analysis

科学的研究の応用

Synthesis and Chemical Properties

Synthetic Approaches

A key area of application involves the development of synthetic methodologies for producing compounds with potential antitumor activities. For instance, the reaction of 3-cyanothiophene with potassium nitrate in concentrated sulfuric acid leads to the formation of nitrothiophenecarboxamides, which are of interest as antitumor agents. This process demonstrates the utility of cyanothiophenes in synthesizing labeled compounds for research in oncology (Shinkwin & Threadgill, 1996).

Chemical Modification

The modification and characterization of compounds with benzamide functionality to explore their potential as C-C chemokine receptor 1 (CCR1) antagonists highlight the versatility of these molecules. Such studies involve tritium labeling to study the distribution pattern, providing insights into their pharmacological properties (Hong et al., 2015).

Antioxidant and Antimicrobial Applications

Antioxidant Activity

Cyanothiophene-based compounds, such as SIM-53B, have been synthesized and evaluated for their antioxidant properties. These compounds show significant activity, suggesting their potential as additives for lipid protection in biomembranes or lipid-based systems. The distribution and efficacy of these compounds in olive oil-in-water emulsions indicate their utility in food science and nutrition (Losada-Barreiro et al., 2020).

Antimicrobial Screening

The synthesis and antimicrobial screening of derivatives incorporating thiazole rings demonstrate the biological relevance of these compounds. Such studies provide a foundation for the development of new therapeutic agents against microbial diseases, highlighting the antimicrobial potential of cyanothiophene-based benzamides (Desai et al., 2013).

Material Science and Nanotechnology

- Functionalization for Dye and Copper Removal: Functionalization of graphene oxide with amino groups derived from thiophenes demonstrates applications in environmental science, particularly for the sorption and removal of dyes and heavy metals from water. This indicates the compound's utility in creating more effective sorbents for pollution control (Chen et al., 2016).

特性

IUPAC Name |

N-(3-cyanothiophen-2-yl)-4-methylsulfanylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2OS2/c1-17-11-4-2-9(3-5-11)12(16)15-13-10(8-14)6-7-18-13/h2-7H,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTOWKDKTZKAPOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-cyanothiophen-2-yl)-4-(methylthio)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,6-Dioxo-9-(trifluoromethyl)-2,4,5,6-tetrahydro-1H-benzo[g]imidazo[1,2,3-ij]pteridin-12-ium chloride](/img/structure/B2800998.png)

![4-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B2801002.png)

![N-({[3,3'-bithiophene]-5-yl}methyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B2801004.png)

![dimethyl 1-[2-(2-fluorophenyl)-2-oxoethyl]-1H-imidazole-4,5-dicarboxylate](/img/structure/B2801006.png)

![4-[(E)-2-(2,6-diphenylpyridin-4-yl)ethenyl]-N,N-dimethylaniline](/img/structure/B2801009.png)

![[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-yl]methanamine hydrochloride](/img/structure/B2801012.png)

![N-{3-[1-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B2801013.png)

![N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)-3-nitrobenzenesulfonamide](/img/structure/B2801014.png)